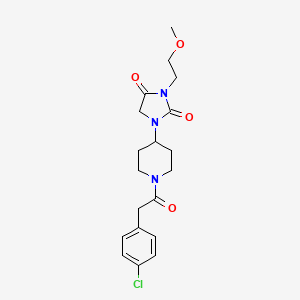

![molecular formula C18H22N2O2S B2734405 3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2197498-61-4](/img/structure/B2734405.png)

3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of 3-methylthiophene involves the sulfidation of 2-methylsuccinate . It’s also worth noting that pinacol boronic esters, which could potentially be used in the synthesis of complex molecules like the one you’re interested in, can undergo catalytic protodeboronation .Chemical Reactions Analysis

The chemical reactions involving “3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine” would depend on the specific conditions and reagents used. As mentioned earlier, 3-methylthiophene can be produced by sulfidation of 2-methylsuccinate .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine” would depend on its specific structure. For instance, 3-methylthiophene, a component of the compound, is a colorless, flammable liquid with a density of 1.016 g/cm3 .Scientific Research Applications

Synthetic Chemistry

Unconventional Piperidines Synthesis : A study demonstrated the regioselective introduction of methoxycarbonyl methyl groups to pyridine, leading to new polyfunctionalized piperidine derivatives. This process utilizes copper catalysis under mild conditions, indicating a pathway to synthesize unconventional piperidine structures, which could include derivatives similar to the compound (Crotti, Berti, & Pineschi, 2011).

Corrosion Inhibition Studies : Quantum chemical and molecular dynamic simulation studies on piperidine derivatives have shown that these compounds possess significant corrosion inhibition properties on iron surfaces. This suggests potential applications in corrosion protection materials (Kaya et al., 2016).

Materials Science

- Electrochromic Polymers : Research on donor-acceptor-donor (D-A-D) polymers incorporating thiophene and piperidine units has revealed their potential in developing electrochromic materials. These polymers exhibit color changes under applied voltages, suggesting applications in smart windows and display technologies (Ming et al., 2015).

Pharmacological Applications

Antimicrobial Activity : A compound synthesized via reactions involving piperidine showed significant antimicrobial activities. This highlights the utility of piperidine derivatives, including the target compound, in developing new antimicrobial agents (Okasha et al., 2022).

Anticonvulsant Drug Research : The structural and electronic properties of anticonvulsant drugs featuring piperidin-4-ol derivatives have been explored. X-ray diffraction and molecular-orbital calculations were used to understand the drug's interactions, pointing to the relevance of such structures in designing anticonvulsant therapies (Georges et al., 1989).

Future Directions

The future directions for research on “3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine” would depend on its potential applications. Thiophene derivatives, for example, have been shown to possess a wide range of therapeutic properties, attracting great interest in both industry and academia .

properties

IUPAC Name |

[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-13-10-16(23-12-13)18(21)20-8-5-15(6-9-20)11-22-17-14(2)4-3-7-19-17/h3-4,7,10,12,15H,5-6,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEMFWDNTZNJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC(=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

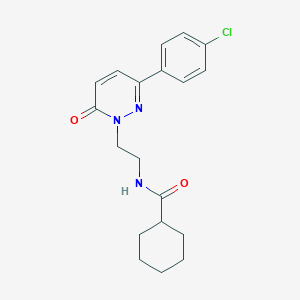

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2734325.png)

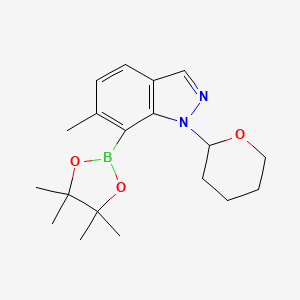

![N-(4-acetylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2734329.png)

![4-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2734331.png)

![1-(2,4-difluorophenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2734332.png)

![[3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2734334.png)

![3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2734340.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2734343.png)

![3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2734345.png)